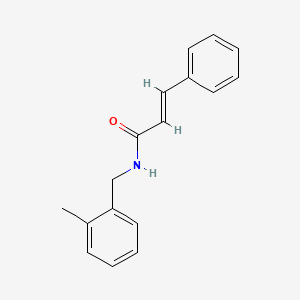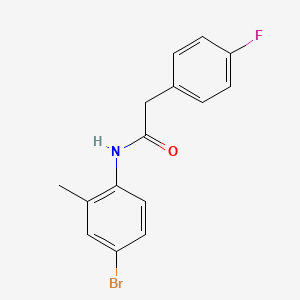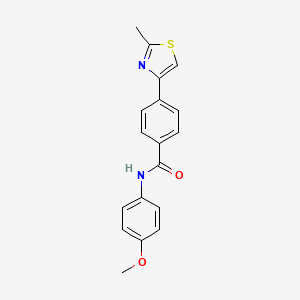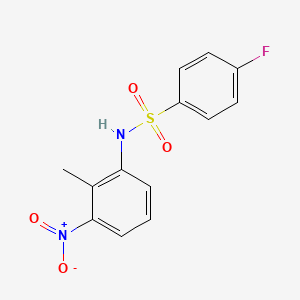
N-(2-methylbenzyl)-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylbenzyl)-3-phenylacrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPAA and has a molecular formula of C19H19NO. In
Applications De Recherche Scientifique
N-(2-methylbenzyl)-3-phenylacrylamide has been studied for its potential applications in various fields of scientific research. One of the primary areas of research is in the development of new drugs. MPAA has been shown to have potential as a lead compound for the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of N-(2-methylbenzyl)-3-phenylacrylamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes or proteins that are involved in disease pathways. For example, MPAA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the development of cancer.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. For example, MPAA has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, MPAA has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-methylbenzyl)-3-phenylacrylamide in lab experiments is its relatively simple synthesis method. This compound is also readily available and can be easily purified. However, one of the limitations of using MPAA in lab experiments is its potential toxicity. It is important to handle this compound with care and to take appropriate safety precautions.
Orientations Futures
There are several future directions for research on N-(2-methylbenzyl)-3-phenylacrylamide. One area of research is in the development of new drugs based on this compound. Researchers are exploring the potential of MPAA as a lead compound for the development of new drugs for the treatment of various diseases. Another area of research is in the development of new synthetic methods for the production of this compound. Researchers are exploring new catalysts and reaction conditions to improve the efficiency of the synthesis process. Finally, researchers are also exploring the potential of MPAA as a tool for studying disease pathways and protein function.
Méthodes De Synthèse
The synthesis of N-(2-methylbenzyl)-3-phenylacrylamide can be achieved through the condensation reaction of 2-methylbenzylamine and cinnamic acid. This reaction is typically carried out in the presence of a catalyst such as pyridine or triethylamine. The resulting product is then purified through recrystallization or chromatography.
Propriétés
IUPAC Name |
(E)-N-[(2-methylphenyl)methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-14-7-5-6-10-16(14)13-18-17(19)12-11-15-8-3-2-4-9-15/h2-12H,13H2,1H3,(H,18,19)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQJPGLNXOZQNY-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CNC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[4-(butylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5885407.png)


![3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5885426.png)


![3-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)propanamide](/img/structure/B5885458.png)

![ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5885491.png)

![methyl 4-{[(4-chlorophenyl)acetyl]oxy}benzoate](/img/structure/B5885507.png)

![2-{4-chloro-5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5885511.png)
